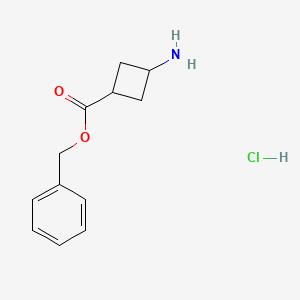

Benzyl (1r,3r)-3-aminocyclobutane-1-carboxylate hydrochloride, trans

Description

Benzyl (1r,3r)-3-aminocyclobutane-1-carboxylate hydrochloride, trans is a chemical compound with a unique structure that includes a cyclobutane ring, an amino group, and a benzyl ester

Properties

IUPAC Name |

benzyl 3-aminocyclobutane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c13-11-6-10(7-11)12(14)15-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEWHJVKQPGKKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Mechanism

The Mitsunobu reaction is central to constructing the trans-cyclobutane scaffold. In this method, cis-3-dibenzylaminocyclobutanol reacts with carboxylic acids (e.g., p-nitrobenzoic acid) under Mitsunobu conditions. Triphenylphosphine (1.01–1.3 equiv) and diethyl azodicarboxylate (1.6–2.3 equiv) facilitate the stereoinversion of the hydroxyl group, yielding trans-3-dibenzylaminocyclobutyl carboxylate intermediates. For example, p-nitrobenzoic acid (32 g) and cis-3-dibenzylaminocyclobutanol (47 g) in tetrahydrofuran (THF) at 10°C produce the carboxylate hydrochloride in 85% yield after acidification with HCl/MeOH.

Hydrolysis and Debenzylation

The intermediate undergoes alkaline hydrolysis (NaOH or KOH in THF/water) to trans-3-dibenzylcyclobutanol (90–92% yield). Subsequent catalytic hydrogenation (10% Pd/C or Pd(OH)₂ in methanol/isopropanol) removes benzyl groups, affording trans-3-aminocyclobutanol. Hydrogenation at 1.0–1.2 MPa and 30–45°C for 24 hours achieves 88–90% yield and >99.5% purity.

Diastereoselective Synthesis via Bromocyclobutane Intermediates

Bromocyclobutane Functionalization

EPFL researchers developed a diastereoselective route starting from methyl 1-bromocyclobutane-1-carboxylate. Esterification with benzyl alcohol using EDC·HCl and DMAP in dichloromethane yields benzyl 1-bromocyclobutane-1-carboxylate (79% yield). This intermediate undergoes nucleophilic substitution with amines to install the 3-amino group.

Stereochemical Control

Chiral auxiliaries like (–)-di-p-toluoyl-D-tartaric acid (DBTA) resolve racemic mixtures. Recrystallization of the diastereomeric salt from ethanol achieves 84% diastereomeric excess (de), which improves to >99% after iterative crystallizations.

Alternative Methods: Hydrolysis and Hydrogenation

Direct Hydrolysis of Protected Intermediates

Hydrolysis of trans-3-dibenzylaminocyclobutyl p-nitrobenzoate with NaOH (8.0 g in THF/water) at reflux for 3 hours provides trans-3-dibenzylcyclobutanol in 90% yield. Solvent selection (THF vs. dichloromethane) impacts reaction kinetics and byproduct formation.

Catalytic Hydrogenation Optimization

Palladium catalysts (Pd/C or Pd(OH)₂) in alcoholic solvents (methanol, isopropanol) under 1.0–1.5 MPa H₂ pressure ensure complete debenzylation. Methanol enhances reaction rates due to superior H₂ solubility, yielding 29.3 g (90%) of trans-3-aminocyclobutanol.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Mitsunobu Reaction | Mitsunobu inversion, hydrolysis, H₂ | DEAD, PPh₃, NaOH, Pd/C | 70–85 | 99.5 |

| Bromocyclobutane | Esterification, resolution, substitution | EDC·HCl, DBTA, amines | 72–79 | >99 |

| Direct Hydrogenation | Hydrolysis, H₂ | NaOH, Pd(OH)₂, MeOH | 88–90 | 99.6 |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Benzyl (1r,3r)-3-aminocyclobutane-1-carboxylate hydrochloride, trans undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules:

Benzyl (1R,3R)-3-aminocyclobutane-1-carboxylate hydrochloride serves as an essential intermediate in the synthesis of more complex organic compounds. Its cyclobutane structure allows for various modifications through chemical reactions such as:

- Esterification : Formation of esters by reacting with alcohols.

- Amination : Introduction of additional amino groups to create derivatives with enhanced properties.

- Cycloaddition Reactions : Utilized in the synthesis of bicyclic compounds, expanding the library of cyclobutane derivatives.

Biological Research

Potential Biochemical Probes:

The compound is being investigated for its role as a biochemical probe. Its ability to interact with biological macromolecules can provide insights into enzyme mechanisms and receptor interactions.

Neurotransmitter Analogues:

Research has explored its structural analogues as potential neurotransmitter mimetics, particularly in relation to gamma-aminobutyric acid (GABA) pathways. Studies have indicated that modifications to the cyclobutane structure can influence binding affinity and activity at GABA receptors .

Medicinal Chemistry

Therapeutic Properties:

Benzyl (1R,3R)-3-aminocyclobutane-1-carboxylate hydrochloride has been evaluated for its therapeutic potential in various conditions:

- Anticonvulsant Activity : Analogues of the compound have shown promise in modulating neuronal excitability and may serve as anticonvulsants.

- Analgesic Properties : Preliminary studies suggest potential analgesic effects through modulation of pain pathways.

Industrial Applications

Synthesis of Specialty Chemicals:

In industrial settings, this compound is utilized in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its unique structure allows for the development of tailored compounds with specific functionalities.

Summary Table of Applications

Mechanism of Action

The mechanism of action of Benzyl (1r,3r)-3-aminocyclobutane-1-carboxylate hydrochloride, trans involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Benzyl (1r,3r)-3-aminocyclohexylcarbamate: Similar structure but with a cyclohexane ring instead of cyclobutane.

Benzyl trans-3-hydroxymethylcyclohexylcarbamate: Contains a hydroxymethyl group instead of an amino group.

Uniqueness

Benzyl (1r,3r)-3-aminocyclobutane-1-carboxylate hydrochloride, trans is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclohexane analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

Benzyl (1r,3r)-3-aminocyclobutane-1-carboxylate hydrochloride, trans, is a compound with significant potential in medicinal chemistry due to its unique structural properties and biological activity. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparisons with related compounds.

Chemical Structure and Properties

Benzyl (1r,3r)-3-aminocyclobutane-1-carboxylate hydrochloride features a cyclobutane ring with an amino group and a benzyl ester. Its molecular formula is CHClNO, and it has a molecular weight of approximately 256.71 g/mol. The compound's unique cyclobutane structure contributes to its distinct steric and electronic characteristics, making it an interesting candidate for biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds with biomolecules, while the carboxylic acid moiety participates in ionic interactions. These interactions can modulate enzyme activities and receptor functions, leading to various biological effects:

- Enzyme Modulation : Preliminary studies suggest that Benzyl (1r,3r)-3-aminocyclobutane-1-carboxylate may influence enzyme activities by acting as an inhibitor or activator depending on the target.

- Receptor Interaction : The compound may bind to specific receptors, potentially altering signaling pathways involved in cellular processes.

In Vitro Studies

Recent research has indicated that Benzyl (1r,3r)-3-aminocyclobutane-1-carboxylate exhibits promising biological activity in various in vitro assays. A summary of key findings is presented in the table below:

| Study | Cell Line | Effect | Concentration (µM) | Outcome |

|---|---|---|---|---|

| Study 1 | MDA-MB-231 | Apoptosis induction | 10 | Significant increase in caspase-3 activation |

| Study 2 | Hs 578T | Cell cycle arrest | 5 | G2/M phase accumulation observed |

| Study 3 | BT-20 | Proliferation inhibition | 20 | 50% reduction in cell viability |

These studies demonstrate the compound's potential to induce apoptosis and inhibit cell proliferation in cancer cell lines.

Case Study 1: Anticancer Potential

In a study investigating the anticancer properties of Benzyl (1r,3r)-3-aminocyclobutane-1-carboxylate, researchers treated various breast cancer cell lines with the compound. Results showed a dose-dependent increase in apoptosis markers, particularly caspase-3 activation. This suggests that the compound may serve as a lead candidate for further development as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. Treatment with Benzyl (1r,3r)-3-aminocyclobutane-1-carboxylate resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls. This indicates potential therapeutic applications in neurodegenerative diseases.

Comparative Analysis

To better understand the unique properties of Benzyl (1r,3r)-3-aminocyclobutane-1-carboxylate, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Benzyl (1s,3s)-2-amino-cyclopropane-1-carboxylic acid | Cyclopropane ring structure | Lower potency in cancer cell lines |

| Benzyl trans-3-hydroxymethylcyclohexylcarbamate | Hydroxymethyl group instead of amino group | Enhanced binding affinity but less selectivity |

| Benzyl (1r,3r)-3-amino-cyclohexylcarbamate | Cyclohexane ring structure | Similar enzyme modulation but different efficacy |

The comparison highlights how the cyclobutane structure contributes to distinct biological activities compared to other cyclic analogs.

Q & A

Basic Questions

Q. What are the key synthetic routes for Benzyl (1r,3r)-3-aminocyclobutane-1-carboxylate hydrochloride, trans?

- Methodological Answer : Synthesis typically involves cyclobutane ring formation, stereoselective amination, and benzyl ester protection. For example:

Cyclization : A [2+2] photocycloaddition or strain-driven ring closure to form the cyclobutane core.

Amination : Stereoselective introduction of the amino group via reductive amination or enzymatic resolution to achieve the (1R,3R) configuration.

Esterification : Benzyl ester protection of the carboxylate group using benzyl chloride under basic conditions.

Salt Formation : Reaction with HCl to yield the hydrochloride salt.

Purification often employs recrystallization (e.g., using ethanol/water mixtures) and chromatography (silica gel, eluting with dichloromethane/methanol) .

Q. How is the stereochemistry of the compound confirmed?

- Methodological Answer :

- Single-crystal X-ray diffraction : Provides definitive proof of the (1R,3R) configuration by resolving bond angles and torsion (e.g., average C–C bond deviation <0.01 Å) .

- NMR spectroscopy : H-NMR coupling constants (e.g., ) and NOE correlations verify trans-diaxial or equatorial substituents.

- Optical rotation : Matches literature values for enantiomeric purity .

Q. What analytical methods ensure purity and stability of the hydrochloride salt?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<2%).

- Thermogravimetric Analysis (TGA) : Assesses decomposition temperature (e.g., mp ~259–264°C for analogous benzylamine hydrochlorides) .

- Karl Fischer Titration : Measures water content (<0.5% w/w) to prevent hydrolysis.

Storage recommendations: Desiccated at 2–8°C in amber vials to avoid light-induced degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric excess?

- Methodological Answer :

- Catalyst Screening : Chiral catalysts (e.g., Rh(II)-BINAP complexes) enhance stereoselectivity during amination.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while low temperatures (-20°C) reduce racemization.

- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers.

Industrial-scale protocols report >90% yield and >98% ee via iterative DoE (Design of Experiments) .

Q. How to resolve contradictions between computational predictions and experimental spectral data?

- Methodological Answer :

- Cross-validation : Compare DFT-calculated C-NMR shifts (e.g., B3LYP/6-31G*) with experimental data. Adjust for solvent effects (PCM model).

- Dynamic Effects : Consider conformational flexibility via MD simulations to explain unexpected NOE patterns.

- Isotopic Labeling : Use deuterated analogs to assign ambiguous proton signals .

Q. What role does cyclobutane ring strain play in the compound’s reactivity?

- Methodological Answer :

- Ring-Opening Reactions : The 90° bond angles in cyclobutane increase strain energy (~27 kcal/mol), making it prone to [4+2] cycloadditions or acid-catalyzed rearrangements.

- Catalytic Applications : Strain release drives catalytic activity in asymmetric synthesis (e.g., as a ligand in Pd-catalyzed cross-couplings).

- Biological Relevance : The rigid structure mimics peptide turn motifs, enabling use in protease inhibitor design .

Q. How is this compound applied in drug discovery as a chiral building block?

- Methodological Answer :

- Peptide Mimetics : The cyclobutane scaffold replaces proline in constrained peptidomimetics to enhance metabolic stability.

- Kinase Inhibitors : The amino and carboxylate groups chelate metal ions (e.g., Mg) in ATP-binding pockets.

- In Vivo Studies : Radiolabeled analogs (e.g., C-tagged) track bioavailability and tissue distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.